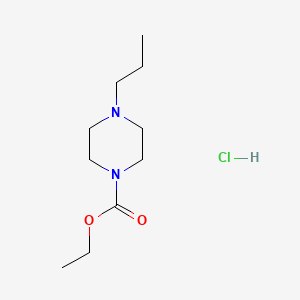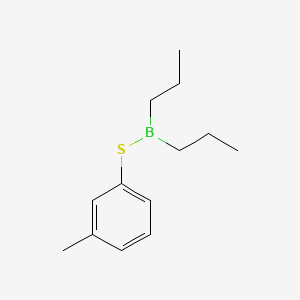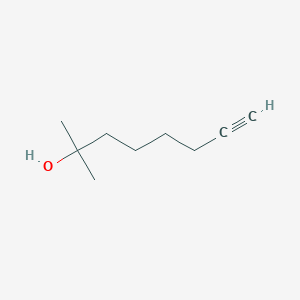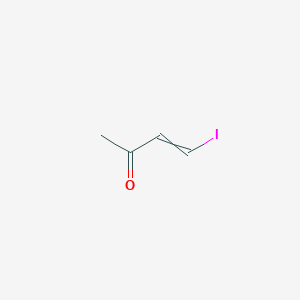silane CAS No. 64166-04-7](/img/structure/B14506638.png)
[(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclopentene ring substituted with an ethenyl group and a trimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane typically involves the reaction of 3-ethenyl-2-methylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Ethenyl-2-methylcyclopent-1-en-1-ol+Trimethylsilyl chloride→(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl ether.
Wissenschaftliche Forschungsanwendungen
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Potential use in the development of bioactive molecules and drug candidates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo addition reactions, while the trimethylsilyl ether can be cleaved to reveal a hydroxyl group, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethenyl-2-methylcyclopent-1-en-1-ol: The precursor to (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane.
Trimethylsilyl ethers: A class of compounds with similar silyl ether functional groups.
Uniqueness
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is unique due to the combination of a cyclopentene ring with an ethenyl group and a trimethylsilyl ether
Eigenschaften
CAS-Nummer |
64166-04-7 |
|---|---|
Molekularformel |
C11H20OSi |
Molekulargewicht |
196.36 g/mol |
IUPAC-Name |
(3-ethenyl-2-methylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-6-10-7-8-11(9(10)2)12-13(3,4)5/h6,10H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
RRNANBCOHZWQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


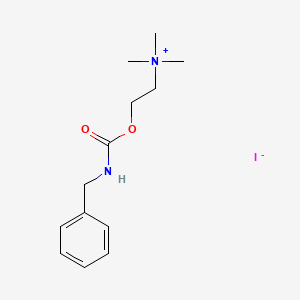

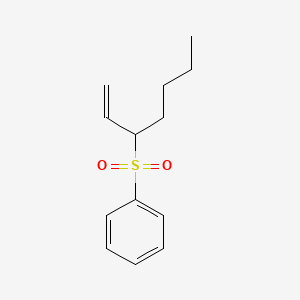

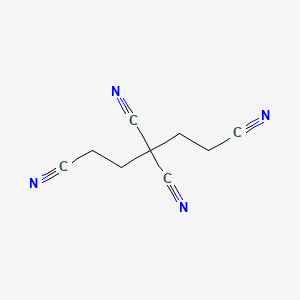
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
